molecular formula C7H3ClFNO3 B12952561 5-Chloro-2-fluoro-3-nitrobenzaldehyde

5-Chloro-2-fluoro-3-nitrobenzaldehyde

Cat. No.: B12952561
M. Wt: 203.55 g/mol
InChI Key: MPAGPDXJVCNNSC-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H3ClFNO3 It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-3-nitrobenzaldehyde typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with an alkali metal fluoride in a substantially anhydrous inert aprotic solvent. The reaction is carried out at elevated temperatures ranging from 50°C to 250°C

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Alkali metal fluorides in anhydrous solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Nucleophilic Substitution: Substituted benzaldehydes.

    Reduction: 5-Chloro-2-fluoro-3-nitroaniline.

    Oxidation: 5-Chloro-2-fluoro-3-nitrobenzoic acid.

Scientific Research Applications

5-Chloro-2-fluoro-3-nitrobenzaldehyde is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-nitrobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects.

Comparison with Similar Compounds

  • 5-Fluoro-2-nitrobenzaldehyde
  • 2-Chloro-5-nitrobenzaldehyde
  • 5-Methoxy-2-nitrobenzaldehyde

Comparison: 5-Chloro-2-fluoro-3-nitrobenzaldehyde is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and various research applications .

Properties

Molecular Formula

C7H3ClFNO3

Molecular Weight

203.55 g/mol

IUPAC Name

5-chloro-2-fluoro-3-nitrobenzaldehyde

InChI

InChI=1S/C7H3ClFNO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H

InChI Key

MPAGPDXJVCNNSC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])Cl

Origin of Product

United States

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